REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH2:8][CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)=[O:11])=[CH:6][C:5]([S:20]([CH3:23])(=[O:22])=[O:21])=[CH:4][N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1>C(Cl)Cl>[Cl:19][C:14]1[CH:13]=[C:12]([CH:10]2[O:11][C:2]3=[N:3][CH:4]=[C:5]([S:20]([CH3:23])(=[O:22])=[O:21])[CH:6]=[C:7]3[CH2:8][CH2:9]2)[CH:17]=[CH:16][C:15]=1[Cl:18] |f:1.2.3|
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Name
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3-[2-chloro-5-(methylsulfonyl)-3-pyridinyl]-1-(3,4-dichlorophenyl)propan-1-one
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Quantity
|
0.39 g
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Type
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reactant
|
Smiles
|
ClC1=NC=C(C=C1CCC(=O)C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Name
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diisobutylaluminum hydride toluene
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Quantity
|
1 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature below -65° C
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Type
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CUSTOM
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Details
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the mixture was quenched by careful addition of 1.5 ml of a mixture
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Type
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CUSTOM
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Details
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was partitioned between water and methylene chloride
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Type
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WASH
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Details
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The methylene chloride layer was washed with aqueous saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to a colorless solid, 3-[2-chloro-5-(methylsulfonyl)-3-pyridinyl]-1-(3,4-dichlorophenyl)propan-1-ol
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Type
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DISSOLUTION
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Details
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This solid was dissolved in 2 ml of anhydrous dimethyl sulfoxide
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Type
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ADDITION
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Details
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added to a stirred suspension of 0.07 g of 50% sodium hydride (
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Type
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WASH
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Details
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by washing with hexane) in 10 ml of dimethyl sulfoxide under nitrogen
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Type
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WAIT
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Details
|
After 15 minutes
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
it was partitioned between ethyl acetate and 1N hydrochloric acid
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Type
|
WASH
|
Details
|
The yellow ethyl acetate layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
twice with aqueous saturated sodium chloride solution, dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized from a mixture of 2-propanol and ethyl acetate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1CCC=2C(=NC=C(C2)S(=O)(=O)C)O1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |